molecular formula C33H50O10 B031414 Tautomycetin CAS No. 119757-73-2

Tautomycetin

Cat. No. B031414
M. Wt: 606.7 g/mol
InChI Key: VAIBGAONSFVVKI-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of TTN involves complex strategies to construct its large subunits. Sant'Ana et al. (2019) described the synthesis of two significant fragments of TTN, achieving the C1-C12 fragment in 7.4% overall yield through 10 linear steps and the C13-C25 fragment, featuring the sensitive anhydride framework, in 8% overall yield over 13 steps. Key transformations in these syntheses included regioselective epoxide opening and a Mukaiyama aldol reaction, showcasing the challenges and innovations in synthesizing TTN subunits (Sant'Ana et al., 2019).

Molecular Structure Analysis

Dai et al. (1996) determined TTN's stereochemistry through synthetic studies of its degradation product, establishing its configuration as 7R,9S,12S,13S,17S,18R. This precise stereochemical characterization is crucial for understanding TTN's biological activity and for guiding synthetic efforts (Dai et al., 1996).

Chemical Reactions and Properties

The biosynthesis of TTN involves unique chemistries, notably the formation of its dialkylmaleic anhydride moiety. Li et al. (2009) characterized the TTN biosynthetic gene cluster, uncovering enzymes responsible for its complex structure, including two modular type I polyketide synthases and a series of tailoring enzymes. This insight provides a foundation for understanding TTN's chemical reactions and potential for biosynthetic engineering (Li et al., 2009).

Physical Properties Analysis

The physical properties of TTN, such as solubility and stability, are influenced by its unique structure, including the equilibrium between its anhydride and dicarboxylic acid forms. Cheng et al. (1990) elucidated TTN's structure, noting its similarity to tautomycin and its existence in equilibrium in methanol-buffer solutions, which has implications for its physical behavior and application in biological systems (Cheng et al., 1990).

Scientific Research Applications

Application 1: Immunosuppressant

  • Summary of the Application : Tautomycetin (TMC) is a natural product with a linear structure that includes an ester bond connecting a dialkylmaleic moiety to a type I polyketide chain . It was originally identified as an antifungal antibiotic in the late 1980s, but follow-up studies revealed its novel immunosuppressant activity . Specifically, TMC exhibited a mechanistically unique immunosuppressant activity about 100 times higher than that of cyclosporine A, a widely used immunosuppressant drug .
  • Methods of Application or Experimental Procedures : TMC is biosynthesized as a linear structure without forming a lactone ring, unlike most polyketide-based compounds . This implies the presence of a unique polyketide thioesterase in the cluster . Although TMC biosynthesis was limited due to its tight regulation by two pathway-specific regulatory genes located in the cluster, its production was significantly stimulated through homologous and heterologous expression of its entire biosynthetic gene cluster using a Streptomyces artificial chromosome vector system .
  • Results or Outcomes : The cloning and engineering of a TMC polyketide biosynthetic gene cluster generated several derivatives showing different biological activities . A structurally close relative, tautomycin (TTM), was reported to not possess TMC-like immunosuppressant activity, suggesting that a distinctive polyketide moiety of TMC plays a critical role in immunosuppressant activity .

Application 2: Anticancer Activity

  • Summary of the Application : Tautomycetin (TMC) is a linear polyketide compound with novel anticancer activities . The whole-genome sequencing of the Streptomyces sp. CK4412 chromosome revealed the entire TMC (∼80-kb) biosynthetic gene cluster as well as the wblA sco ortholog gene .
  • Methods of Application or Experimental Procedures : The biosynthesis of TMC is regulated through multiple regulatory pathways induced by both nutritional and environmental stimuli . The biosynthetic gene sets are also subject to pathway-specific regulation by linked regulatory genes . Among the global regulatory proteins, the WhiB-like (Wbl) family of proteins, which are only present in Actinobacteria, such as Streptomyces, Corynebacteria, and Mycobacteria, are a major class .
  • Results or Outcomes : The identification and understanding of the WblAs have greatly contributed to increasing the productivity of several Streptomyces secondary metabolites . This has potential implications for the production of TMC and its use in cancer treatment .

Application 3: Antibiotic

  • Summary of the Application : Tautomycetin (TMC) was originally identified as an antifungal antibiotic . It was isolated from Streptomyces spiroverticillatus and S. griseochromogens due to its antifungal properties against Sclerotinia sclerotiorum .
  • Methods of Application or Experimental Procedures : The biosynthesis of TMC is regulated through multiple regulatory pathways induced by both nutritional and environmental stimuli . The biosynthetic gene sets are also subject to pathway-specific regulation by linked regulatory genes .
  • Results or Outcomes : The cloning and engineering of a TMC polyketide biosynthetic gene cluster generated several derivatives showing different biological activities . These derivatives could potentially be used as antibiotics .

Future Directions

Future research could focus on uncovering the reasons why TMC thioesterase prefers hydrolysis rather than macrocyclization, and reveal the molecular basis of TE-catalyzed hydrolysis and macrocyclization . This could further the discovery and design of novel engineered macrolactones .

properties

IUPAC Name

[(16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIBGAONSFVVKI-IWIPYMOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tautomycetin

CAS RN

119757-73-2
Record name Tautomycetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119757732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tautomycetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tautomycetin
Reactant of Route 2
Reactant of Route 2
Tautomycetin
Reactant of Route 3
Tautomycetin
Reactant of Route 4
Tautomycetin
Reactant of Route 5
Tautomycetin
Reactant of Route 6
Tautomycetin

Citations

For This Compound
983
Citations
XC Cheng, M Ubukata, K Isono - The Journal of Antibiotics, 1990 - jstage.jst.go.jp
… tautomycetin waspreviously describedX). This paper presents experimental results and discussion for the structure elucidation of tautomycetin. Purified tautomycetin 1 gave two peaks …
Number of citations: 57 www.jstage.jst.go.jp
S Mitsuhashi, N Matsuura, M Ubukata, H Oikawa… - Biochemical and …, 2001 - Elsevier
Here we isolated tautomycetin, TC, and examined its phosphatase inhibitory activity. Recently we have reported that the left-hand moiety of tautomycin, TM, and the right one containing …
Number of citations: 142 www.sciencedirect.com
JH Lee, JS Lee, SE Kim, BS Moon, YC Kim… - Molecular cancer …, 2006 - AACR
Tautomycetin is an antifungal antibiotic retaining potent immunosuppressive function. We have identified the roles of tautomycetin on cellular proliferation and transformation of …
Number of citations: 37 aacrjournals.org
Y Luo, W Li, J Ju, Q Yuan, NR Peters… - Journal of the …, 2010 - ACS Publications
The biosynthetic gene cluster for tautomycetin (TTN), a highly potent and selective protein phosphatase (PP) inhibitor isolated from Streptomyces griseochromogenes, has recently been …
Number of citations: 24 pubs.acs.org
JH Shim, HK Lee, EJ Chang… - Proceedings of the …, 2002 - National Acad Sciences
Tautomycetin (TMC) was identified as an immunosuppressor of activated T cells. Inhibition of T cell proliferation with TMC was observed at concentrations 100-fold lower than those …
Number of citations: 67 www.pnas.org
JT Adler, M Cook, Y Luo, SC Pitt, J Ju, W Li… - Molecular cancer …, 2009 - AACR
… Tautomycin and tautomycetin are antifungal antibiotics isolated from Streptomyces … Treatment with tautomycin and tautomycetin decreased neuroendocrine markers, suppressed …
Number of citations: 41 aacrjournals.org
JB Scaglione, DL Akey, R Sullivan… - Angewandte …, 2010 - Wiley Online Library
Tautomycetin (TMC) is a polyketide metabolite produced by Streptomyces sp. CK4412 and Streptomyces griseochromogenes.[1] This intriguing molecule was previously shown to …
Number of citations: 62 onlinelibrary.wiley.com
D Pereira de Sant'Ana… - The Journal of …, 2019 - ACS Publications
The studies culminating in the synthesis of two large subunits of tautomycetin are described. The first one, fragment C1–C12 that has an anti-1,3-dimethyl system and a terminal diene …
Number of citations: 3 pubs.acs.org
SS Choi, HJ Nah, H Pyeon… - Journal of Industrial …, 2017 - academic.oup.com
Tautomycetin (TMC) is a natural product with a linear structure that includes an ester bond connecting a dialkylmaleic moiety to a type I polyketide chain. Although TMC was originally …
Number of citations: 10 academic.oup.com
MS Choy, M Swingle, B D'Arcy, K Abney… - Journal of the …, 2017 - ACS Publications
… Here, we show that tautomycetin (TTN) is highly selective for a single PPP, protein phosphatase 1 (PP1/PPP1C). Our structure of the PP1:TTN complex reveals that PP1 selectivity is …
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.